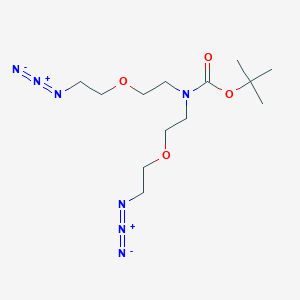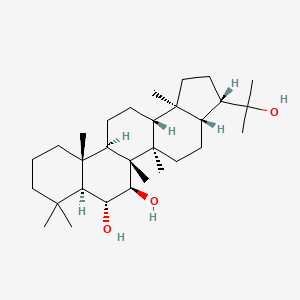
Nephrin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nephrin is a cell surface signaling receptor protein that regulates podocyte function and plays a role in β-cell survival signaling; it is a protein necessary for the proper functioning of the renal filtration barrier. This compound belongs to a family of highly conserved proteins with a well characterized function as modulators of cell adhesion and guidance, and this compound may have a role in metabolic pathways linked to podocyte and pancreatic β-cell survival. This compound is associated and partly co-localized with PI3-kinase in mouse islet β-cells and the mouse pancreatic beta-cell line (βTC-6 cells). This compound silencing abolishes Akt activation and increased susceptibility of cells to apoptosis. Glucose-induced changes in this compound signaling may contribute to gradual pancreatic β-cell loss in type 2 diabetes. This suggests a role for this compound as an independent modulator of podocyte and pancreatic β-cell nutrient sensing in the fasting state and the potential of this compound as a drug target in diabetes.
Applications De Recherche Scientifique
Role in Glomerular Function and Proteinuria
Nephrin is primarily recognized for its crucial role in the function of the glomerular filtration barrier in the kidneys. It is a key component of the slit diaphragm of glomerular podocytes. Studies have indicated that alterations in this compound expression are associated with proteinuria and kidney diseases such as diabetic nephropathy and congenital nephrotic syndrome. For instance, a reduction in this compound expression in diabetic hypertensive rats correlates with the development of albuminuria, highlighting its significance in glomerular function (Forbes et al., 2002).
This compound and Podocyte Injury Biomarkers
This compound has been explored as a potential biomarker for early glomerular injury. Its presence in urine is indicative of podocyte injury, and its measurement has been utilized in assessing conditions like diabetic nephropathy and pre-eclampsia (Kandasamy et al., 2014).
Impact on Cell Morphology and Signal Transduction
This compound contributes to cell-cell adhesion through its homophilic interactions. It has been shown to be a signaling protein phosphorylated by Src family kinases, suggesting its role in cellular signaling and morphology. This phosphorylation is crucial for the maintenance of normal morphology and function of podocytes (Khoshnoodi et al., 2003).
This compound in Insulin Release and Pancreatic Function
Interestingly, this compound is also expressed in pancreatic β-cells and has been implicated in the facilitation of glucose-stimulated insulin release. This suggests that this compound plays a role beyond the renal system, potentially influencing metabolic processes (Fornoni et al., 2009).
This compound in Neurological Development
This compound expression has been observed in the central nervous system, particularly in the embryonic and newborn stages in rodents. It interacts with glutamate receptors, indicating a potential role in neuronal signaling and development (Li et al., 2011).
This compound in Cardiac Development
This compound has been found to be necessary for cardiac vessel formation during embryonic development. Its expression in the epicardium and coronary vessels suggests a role in cardiovascular development, possibly influencing the survival of cardiovascular progenitor cells (Wagner et al., 2011).
Propriétés
Numéro CAS |
65136-96-1 |
|---|---|
Formule moléculaire |
C30H52O3 |
Poids moléculaire |
460.74 |
Nom IUPAC |
(3S,3aS,5aR,5bR,6R,7R,7aS,11aR,11bR,13aR,13bS)-3-(2-hydroxypropan-2-yl)-5a,5b,8,8,11a,13b-hexamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysene-6,7-diol |
InChI |
InChI=1S/C30H52O3/c1-25(2)14-9-15-28(6)21-11-10-20-27(5)16-12-18(26(3,4)33)19(27)13-17-29(20,7)30(21,8)24(32)22(31)23(25)28/h18-24,31-33H,9-17H2,1-8H3/t18-,19-,20+,21+,22+,23-,24-,27-,28+,29+,30-/m0/s1 |
Clé InChI |
VYLJAYXZTOTZRR-GQZYKZBKSA-N |
SMILES |
CC1(CCCC2(C1C(C(C3(C2CCC4C3(CCC5C4(CCC5C(C)(C)O)C)C)C)O)O)C)C |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Nephrin |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



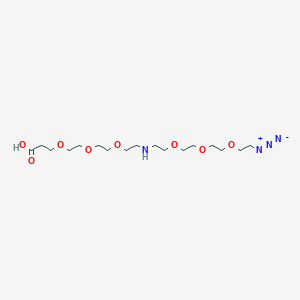
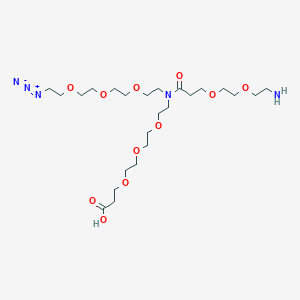

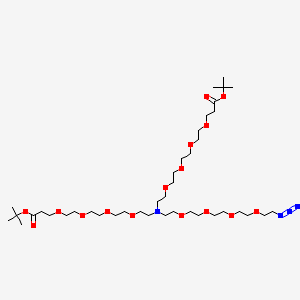
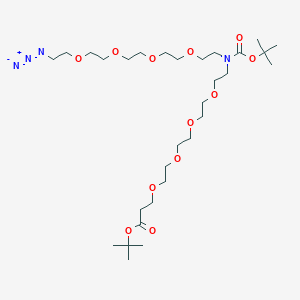

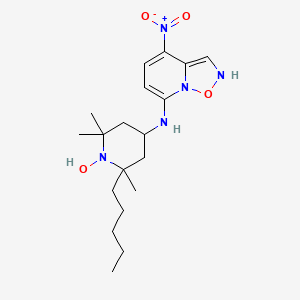
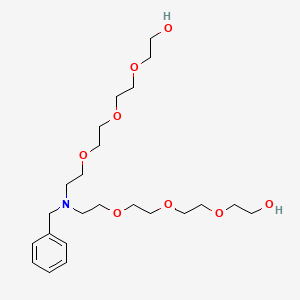

![N-[1-[3-(4-ethoxyphenyl)-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]-2-[4-fluoro-3-(trifluoromethyl)phenyl]-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B609463.png)


